Cas no 1250923-28-4 ({1-(2-phenylethyl)aminocyclopentyl}methanol)

{1-(2-phenylethyl)aminocyclopentyl}methanol 化学的及び物理的性質
名前と識別子
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- {1-[(2-phenylethyl)amino]cyclopentyl}methanol
- [1-(2-phenylethylamino)cyclopentyl]methanol
- Z1362881690
- {1-(2-phenylethyl)aminocyclopentyl}methanol
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- インチ: 1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2
- InChIKey: WHYNFQHRHRMPBX-UHFFFAOYSA-N
- SMILES: OCC1(CCCC1)NCCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 193
- トポロジー分子極性表面積: 32.299
- XLogP3: 2.2
{1-(2-phenylethyl)aminocyclopentyl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-102872-0.5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
Enamine | EN300-102872-5.0g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 5g |
$2152.0 | 2023-06-10 | |
Enamine | EN300-102872-0.1g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
Enamine | EN300-102872-10.0g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 10g |
$3191.0 | 2023-06-10 | |
Enamine | EN300-102872-5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 5g |
$2152.0 | 2023-10-28 | |
Enamine | EN300-102872-1g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 1g |
$743.0 | 2023-10-28 | |
Enamine | EN300-102872-10g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 10g |
$3191.0 | 2023-10-28 | |
1PlusChem | 1P019ZA6-5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 5g |
$2722.00 | 2023-12-25 | |
1PlusChem | 1P019ZA6-500mg |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 500mg |
$778.00 | 2024-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300910-2.5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 2.5g |
¥31406.00 | 2024-08-09 |
{1-(2-phenylethyl)aminocyclopentyl}methanol 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
{1-(2-phenylethyl)aminocyclopentyl}methanolに関する追加情報
Comprehensive Analysis of {1-(2-phenylethyl)aminocyclopentyl}methanol (CAS No. 1250923-28-4): Properties, Applications, and Research Insights
{1-(2-phenylethyl)aminocyclopentyl}methanol (CAS 1250923-28-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a cyclopentyl core with a phenylethylamine moiety, making it a subject of interest for drug discovery and neurochemical studies. Researchers are particularly intrigued by its potential role in modulating neurotransmitter systems, though its exact mechanisms remain under investigation.
In recent years, the demand for cyclopentyl-based compounds like {1-(2-phenylethyl)aminocyclopentyl}methanol has surged, driven by their versatility in medicinal chemistry. A 2023 study highlighted its structural similarity to known dopamine receptor ligands, sparking discussions about its possible applications in neurological disorders. This aligns with growing public interest in "novel neuroactive compounds" and "next-generation CNS drug candidates"—topics frequently searched in academic and pharmaceutical circles.
The synthesis of CAS 1250923-28-4 typically involves multi-step organic reactions, including reductive amination of cyclopentanone derivatives. Advanced purification techniques such as preparative HPLC are often employed to achieve high purity (>98%), a critical requirement for research applications. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, addressing common queries about "how to verify aminocyclopentanol derivatives" in peer-reviewed forums.
From a commercial perspective, {1-(2-phenylethyl)aminocyclopentyl}methanol is classified as a high-value research chemical, with suppliers emphasizing its low batch-to-batch variability—a key concern for reproducibility in preclinical studies. The compound's stability profile (typically stored at -20°C under inert atmosphere) makes it suitable for long-term investigations, answering frequent search terms like "storage conditions for aminocyclopentyl alcohols".
Emerging applications explore its utility as a chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates. Computational chemistry studies suggest that the phenylethylamine segment may contribute to selective target binding, a hypothesis that aligns with industry trends toward "structure-based drug design". This positions CAS 1250923-28-4 as a compound of interest for virtual screening libraries.
Environmental and safety assessments indicate that {1-(2-phenylethyl)aminocyclopentyl}methanol requires standard laboratory handling precautions (gloves, goggles) but doesn't exhibit extreme toxicity profiles—information frequently sought in "chemical safety data sheets for research compounds". Its biodegradation pathways are currently being studied to address sustainability concerns in pharmaceutical development.
The global market for such specialty fine chemicals is projected to grow at 6.2% CAGR (2023-2030), with CAS 1250923-28-4 benefiting from increased R&D investment in neurological therapeutics. Patent analysis reveals protected synthetic methods in several jurisdictions, highlighting its commercial significance while prompting discussions about "generic synthesis routes for aminocyclopentanol derivatives" in open science communities.
Future research directions may explore the compound's potential as a metabolite analog or its interactions with G-protein-coupled receptors—topics generating substantial academic discourse. Collaborative studies between computational chemists and pharmacologists could unlock new applications, making {1-(2-phenylethyl)aminocyclopentyl}methanol a noteworthy case study in translational molecular research.
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